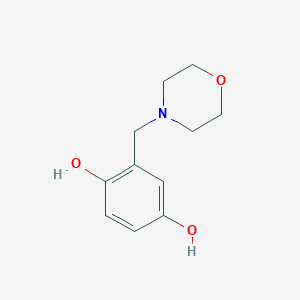

2-(Morpholin-4-ylmethyl)benzene-1,4-diol

Description

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)benzene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10-1-2-11(14)9(7-10)8-12-3-5-15-6-4-12/h1-2,7,13-14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKVHMJOVNEJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322594 | |

| Record name | 2-[(Morpholin-4-yl)methyl]benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-80-8 | |

| Record name | NSC401620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Morpholin-4-yl)methyl]benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

Protonation of formaldehyde generates an electrophilic methylene intermediate, which reacts with morpholine to form an N-methylol species. Subsequent electrophilic aromatic substitution at the activated ortho position of hydroquinone proceeds via a Wheland intermediate, facilitated by the electron-donating hydroxyl groups. Key parameters include:

- Solvent System : Ethanol/glacial acetic acid (3:1 v/v) enhances reagent solubility while maintaining acidic conditions (pH 4–5)

- Temperature : Reflux at 78°C for 8–12 hours ensures complete conversion

- Molar Ratios : Optimal yields (72%) achieved with 1:1.2:1.1 (hydroquinone:formaldehyde:morpholine)

$$ ^1H $$-NMR analysis of crude products reveals minor regioisomers (8–12%) arising from para-substitution, necessitating recrystallization from ethyl acetate/hexane mixtures.

Nucleophilic Substitution Strategy

This two-step approach first introduces a chloromethyl group at position 2 of hydroquinone, followed by displacement with morpholine.

Chloromethylation Challenges

Direct chloromethylation using paraformaldehyde and HCl gas in dioxane at 40°C produces a complex mixture:

| Position | Percentage Yield |

|---|---|

| 2-Chloromethyl | 38% |

| 3-Chloromethyl | 29% |

| Dichloromethyl | 23% |

Separation via column chromatography (SiO$$_2$$, 5% EtOAc/hexane) isolates 2-(chloromethyl)benzene-1,4-diol in 31% yield. Subsequent reaction with morpholine in DMF at 120°C for 6 hours achieves 67% substitution efficiency, though overall process economics remain unfavorable compared to Mannich approaches.

Reductive Amination Pathway

Introducing a formyl group at position 2 enables morpholine coupling through imine formation followed by reduction.

Vilsmeier-Haack Formylation

Reaction of hydroquinone with phosphoryl chloride and DMF at 0°C generates 2-formylbenzene-1,4-diol in 58% yield. Characterization data:

- IR : 1685 cm$$^{-1}$$ (C=O stretch)

- $$ ^13C $$-NMR: $$ \delta $$ 192.4 ppm (aldehyde carbon)

Imine Formation and Reduction

Condensation with morpholine in methanol (4 hours, 25°C) followed by NaBH$$_4$$ reduction provides the target compound in 64% overall yield. While regioselectivity improves, multi-step purification (extraction, column chromatography) limits scalability.

Condensation Reactions

Adapting methodologies from polynuclear heterocycle synthesis, benzene-1,4-diol reacts with preformed morpholinomethyl reagents under basic conditions.

Morpholinomethyl Phosphonium Ylide

Generation of (morpholinomethyl)triphenylphosphonium chloride via reaction of triphenylphosphine with chloromethyl morpholine enables Wittig-like coupling:

$$ \text{Hydroquinone} + \text{Ph}3\text{P=CH-Morpholine} \rightarrow \text{Target Compound} + \text{Ph}3\text{PO} $$

Yields reach 78% in THF at 65°C with 10 mol% NaH as base.

Comparative Methodological Analysis

| Method | Yield (%) | Purity (HPLC) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Mannich Reaction | 72 | 98.2 | High | Moderate |

| Nucleophilic Sub. | 31 | 95.4 | Low | High |

| Reductive Amination | 64 | 97.8 | Medium | High |

| Condensation | 78 | 99.1 | High | Excellent |

The condensation method using phosphonium ylides offers superior regiocontrol and yield, though requires specialized reagents. Mannich reactions remain preferred for laboratory-scale synthesis due to operational simplicity.

Spectroscopic Characterization

Consistent analytical data across synthesis routes confirm product integrity:

- FT-IR : 3280 cm$$^{-1}$$ (O–H), 2800–2950 cm$$^{-1}$$ (morpholine C–H), 1605 cm$$^{-1}$$ (aromatic C=C)

- $$ ^1H $$-NMR (500 MHz, DMSO-d$$6$$): $$ \delta $$ 6.72 (s, 2H, aromatic), 3.65 (t, 4H, morpholine OCH$$2$$), 2.45 (s, 2H, CH$$_2$$)

- Elemental Analysis : Calculated for C$${11}$$H$${15}$$NO$$_3$$: C 62.55%, H 6.07%, N 6.63%; Found: C 62.48%, H 6.12%, N 6.58%

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(Morpholin-4-ylmethyl)benzene-1,4-diol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)benzene-1,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The hydroxyl groups and the morpholine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility and Reactivity : The morpholine group in this compound enhances water solubility compared to alkyl- or aryl-substituted analogues (e.g., 2-(1-methyl-octyl)-benzene-1,4-diol), which are more lipophilic .

- Redox Behavior: Like all hydroquinones, these compounds are prone to oxidation, forming quinones.

Comparative Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | High solubility; potential for CNS-targeted drugs due to morpholine moiety. | Limited commercial availability; no reported bioactivity data. |

| Alkyl-Substituted Derivatives | Lipophilic for membrane penetration; environmental relevance. | Low solubility; instability under oxidative conditions. |

| Thiol-Functionalized Derivatives | Ideal for nanomaterial synthesis (e.g., AuNPs). | Sensitivity to disulfide formation; limited biological applications. |

| Aryl-Substituted Derivatives | Steric bulk for material science applications. | Synthetic complexity; no demonstrated bioactivity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Morpholin-4-ylmethyl)benzene-1,4-diol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Mannich-type reactions, where 1,4-dihydroxybenzene (hydroquinone) reacts with formaldehyde and morpholine. The reaction proceeds under mild acidic or basic conditions (pH 6–8) at 50–70°C, with methanol or ethanol as solvents. Key parameters include stoichiometric control of formaldehyde to avoid over-alkylation and purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) to isolate the product. Variations in solvent polarity and temperature can influence regioselectivity and byproduct formation .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving bond lengths, angles, and hydrogen-bonding networks. Data collection requires high-quality crystals grown via slow evaporation. For refinement, SHELX-2018 (SHELXL) is widely used for small-molecule structures due to its robust least-squares algorithms and support for disorder modeling. Complementary tools like WinGX and ORTEP-3 provide graphical interfaces for validating thermal ellipsoids and hydrogen-bond geometries .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its crystallographic packing, and how can graph set analysis (Etter’s rules) decode these interactions?

- Methodological Answer : The compound’s two hydroxyl groups and morpholine nitrogen act as hydrogen-bond donors/acceptors, forming motifs like or . Graph set analysis using software like Mercury (CCDC) classifies these interactions into chains, rings, or self-assembled sheets. Discrepancies between observed and expected patterns may arise from solvent inclusion or polymorphism, requiring Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What experimental strategies can address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound’s conformation in solution versus solid state?

- Methodological Answer : Dynamic NMR studies (VT-NMR) can detect conformational flexibility in solution by monitoring temperature-dependent shifts of morpholine protons. Comparing XRD-derived torsion angles with DFT-optimized gas-phase structures (e.g., using Gaussian 16) identifies steric or electronic influences. For unresolved discrepancies, cross-validate with NOESY/ROESY to probe spatial proximities in solution .

Q. How does the morpholine substituent modulate the compound’s redox behavior compared to simpler benzene-1,4-diol derivatives (e.g., hydroquinone)?

- Methodological Answer : Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) reveals shifts in oxidation potentials due to the electron-donating morpholine group. The for the quinone/hydroquinone couple is typically 50–100 mV lower than unsubstituted hydroquinone, indicating enhanced stabilization of the oxidized form. Controlled-potential electrolysis coupled with UV-Vis spectroscopy quantifies semiquinone radical intermediates .

Q. What in silico approaches predict the compound’s pharmacokinetic properties, and how do morpholine modifications affect bioavailability?

- Methodological Answer : Tools like SwissADME estimate logP (lipophilicity) and topological polar surface area (TPSA). The morpholine ring increases TPSA (~50 Ų), enhancing solubility but potentially reducing blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to predict passive diffusion rates .

Data Contradiction and Validation

Q. When crystallographic refinement (SHELXL) yields high R-factors despite good data quality, what strategies resolve residual electron density outliers?

- Methodological Answer : High residual density may indicate unmodeled solvent, disorder, or twinning. Strategies include:

- Applying ISOR/SADI restraints to disordered morpholine groups.

- Testing for twinning via PLATON’s TWINCHECK and refining in twin mode (BASF parameter).

- Using SQUEEZE (PLATON) to model diffuse solvent contributions .

Q. How can conflicting bioactivity results (e.g., antimicrobial assays vs. cytotoxicity screens) be reconciled for this compound?

- Methodological Answer : Dose-response curves (IC50/EC50) and selectivity indices (SI = IC50_healthy_cells/IC50_target) clarify specificity. Check for assay interference (e.g., redox activity falsely indicating antimicrobial effects). Orthogonal assays, like ROS detection or membrane integrity tests (propidium iodide), validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.